molecular formula C6H2ClFN2 B6601770 4-chloro-6-fluoropyridine-2-carbonitrile CAS No. 1807267-53-3

4-chloro-6-fluoropyridine-2-carbonitrile

Cat. No. B6601770
CAS RN: 1807267-53-3
M. Wt: 156.54 g/mol
InChI Key: ZCWKSEZLANRBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-fluoropyridine-2-carbonitrile (4-CFP2CN) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a starting material for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 4-CFP2CN has also been used in the synthesis of pharmaceuticals and in the development of new materials and catalysts.

Scientific Research Applications

4-chloro-6-fluoropyridine-2-carbonitrile is a versatile compound that can be used in a wide range of scientific research applications. It can be used as a starting material for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. This compound has also been used in the synthesis of pharmaceuticals and in the development of new materials and catalysts. It has been used in the synthesis of pyridine-based pharmaceuticals, such as the anti-cancer drug lapatinib, and in the synthesis of polymers and other materials for use in biomedical applications.

Advantages and Limitations for Lab Experiments

4-chloro-6-fluoropyridine-2-carbonitrile has several advantages for use in laboratory experiments. It is a readily available and inexpensive reagent, and can be easily synthesized from 4-CP2CN. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and must be stored in an inert atmosphere. It is also highly reactive, and can react with other compounds in the reaction mixture, resulting in the formation of unwanted side products.

Future Directions

There are several potential future directions for the use of 4-chloro-6-fluoropyridine-2-carbonitrile in scientific research. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and materials for biomedical applications. It could also be used as a reagent in organic synthesis reactions, and as a ligand in coordination chemistry. Additionally, it could be used in the development of new materials and catalysts for use in industrial processes. Finally, further research into its biochemical and physiological effects could lead to new and improved pharmaceuticals.

Synthesis Methods

4-chloro-6-fluoropyridine-2-carbonitrile can be synthesized from 4-chloropyridine-2-carbonitrile (4-CP2CN) using a variety of methods. The most common method involves the reaction of 4-CP2CN with a fluorinating agent, such as N-fluorobenzotriazole (N-FBTA) or N-fluorobenzaldehyde (N-FBA). The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and yields this compound in high yields. Other methods of synthesizing this compound include the reaction of 4-CP2CN with bromine or chlorine, followed by a nucleophilic substitution reaction with a fluorinating agent.

properties

IUPAC Name

4-chloro-6-fluoropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWKSEZLANRBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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